An In-depth Technical Guide to 6-Chloro-2-benzoxazolinone: Core Properties and Applications
An In-depth Technical Guide to 6-Chloro-2-benzoxazolinone: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of 6-Chloro-2-benzoxazolinone. The information is intended to support research and development efforts in medicinal chemistry, agrochemicals, and material science. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key reactions and assays are provided. Furthermore, this guide includes visualizations of relevant signaling pathways to elucidate the compound's mechanism of action.
Core Physicochemical Properties
6-Chloro-2-benzoxazolinone is a heterocyclic organic compound that serves as a versatile building block in organic synthesis.[1] It appears as a white to light yellow or light orange crystalline powder.[2][3] The fundamental physicochemical properties of 6-Chloro-2-benzoxazolinone are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNO₂ | [2] |
| Molecular Weight | 169.56 g/mol | [1][2] |
| CAS Number | 19932-84-4 | [1] |
| Melting Point | 193 - 197 °C | [1][2][4] |
| Boiling Point | Not available (likely decomposes) | |
| Appearance | White to light yellow to light orange powder/crystal | [2][3] |
| Purity | >98.0% (by GC) | [1] |
| pKa (Predicted) | 8.34 | |
| Solubility | Insoluble in water; Soluble in DMSO and DMF | [2] |
Synthesis of 6-Chloro-2-benzoxazolinone
Two primary synthetic routes for 6-Chloro-2-benzoxazolinone are detailed below.
Synthesis from 2-Amino-4-chlorophenol and Urea
A common method for the synthesis of benzoxazolone derivatives involves the reaction of a 2-aminophenol with urea.[1] This reaction can be performed with or without a solvent and is typically facilitated by heat.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-amino-4-chlorophenol and urea in a 1:1.2 molar ratio.
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Heating: Heat the reaction mixture to 125 °C in an inert atmosphere.
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Reaction Monitoring: Maintain the temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: After completion of the reaction (typically after several hours), cool the mixture to room temperature. The solidified product is then suspended in water.
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Purification: Adjust the pH of the suspension to 5-6. Heat the suspension to 100 °C for one hour. After cooling, the crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as 50% ethanol to yield pure 6-Chloro-2-benzoxazolinone.
Synthesis by Chlorination of Benzoxazolone
An alternative route involves the direct chlorination of benzoxazolone. This method utilizes chlorine gas in a mixed solvent system.
Experimental Protocol:
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Reaction Mixture Preparation: In a suitable reactor, prepare a mixture of water and dioxane, with the dioxane content ranging from 20% to 80% by weight. Add benzoxazolone to this mixture. The amount of benzoxazolone should be between 50 and 500 g per liter of the reaction mixture.
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Chlorination: Heat the reaction mixture to a temperature between 40 and 80 °C. Introduce chlorine gas into the mixture. The amount of chlorine added should be between 1 and 1.1 moles per mole of benzoxazolone.
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Reaction Monitoring and Work-up: Monitor the reaction by potentiometry. Upon completion, neutralize the reaction medium with an aqueous sodium hydroxide solution.
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Isolation and Purification: The temperature is then raised to 85 °C, leading to phase separation. The upper organic phase, containing dioxane and 6-chlorobenzoxazolone, is separated. Water is added to this phase, and the mixture is heated to 80 °C to achieve a homogeneous solution. Cooling this solution to 20 °C induces the crystallization of 6-chloro-benzoxazolone. The pure product is obtained by filtration with a purity of approximately 99%.
Biological and Chemical Applications
6-Chloro-2-benzoxazolinone is a valuable intermediate in the synthesis of a variety of biologically active molecules, with applications in both the pharmaceutical and agrochemical industries.[3]
Agrochemical Applications
The compound serves as a precursor in the synthesis of herbicides, insecticides, and fungicides.[2] Its derivatives have shown potent herbicidal activity by inhibiting the growth of certain plant species.[2]
Pharmaceutical and Research Applications
Derivatives of 6-Chloro-2-benzoxazolinone have been investigated for a range of pharmacological activities, including:
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Antimicrobial Properties: The core structure has been modified to produce compounds with significant efficacy against various microorganisms.[1]
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Cholinesterase Inhibition: Certain derivatives have been synthesized and evaluated as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the development of treatments for Alzheimer's disease.[1]
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Anticancer Activity: Benzoxazinone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.
Key Signaling Pathways
The biological effects of 6-Chloro-2-benzoxazolinone derivatives are mediated through their interaction with several key signaling pathways.
Apoptosis Induction via p53 and Caspase-3 Pathway
Certain benzoxazinone derivatives have been shown to exert their antiproliferative activity by inducing apoptosis. This process is often mediated by the upregulation of the tumor suppressor protein p53 and the activation of caspase-3, a key executioner caspase in the apoptotic cascade.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Benzoxazinone derivatives have been identified as inhibitors of this pathway, contributing to their anticancer effects.
Inhibition of TNF-α Signaling
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine involved in various inflammatory diseases. Benzoxazolinone derivatives have been shown to inhibit TNF-α, suggesting their potential as anti-inflammatory agents.
Experimental Protocols for Biological Assays
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
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Acetylcholinesterase (AChE) enzyme
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Acetylthiocholine iodide (ATCI) - substrate
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5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
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Phosphate buffer (0.1 M, pH 8.0)
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Test compound (6-Chloro-2-benzoxazolinone derivative) dissolved in a suitable solvent (e.g., DMSO)
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96-well microplate
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Microplate reader
Procedure:
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Reagent Preparation:
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Prepare a stock solution of the test compound in DMSO.
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Prepare a working solution of AChE in phosphate buffer.
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Prepare a solution of DTNB in phosphate buffer.
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Prepare a solution of ATCI in deionized water.
-
-
Assay in 96-Well Plate:
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To each well, add 140 µL of phosphate buffer.
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Add 10 µL of the test compound solution (or solvent for control).
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Add 10 µL of the AChE working solution.
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Add 10 µL of the DTNB solution.
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-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-37 °C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
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Reaction Initiation: Start the reaction by adding 10 µL of the ATCI solution to each well.
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Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over a period of time (e.g., every minute for 5-10 minutes).
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Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Structural Relationship with Chlorzoxazone
It is important to distinguish 6-Chloro-2-benzoxazolinone from its isomer, chlorzoxazone (5-Chloro-2-benzoxazolinone). While both share the same molecular formula, the position of the chlorine atom on the benzene ring differs, which can lead to different physicochemical properties and biological activities. 6-Hydroxychlorzoxazone is a known human metabolite of chlorzoxazone.
Safety and Handling
6-Chloro-2-benzoxazolinone is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
